molecular formula C10H13BrN2O3 B1404047 methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1434142-09-2

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1404047
M. Wt: 289.13 g/mol
InChI Key: LPVKDOWUUBOZJX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (MBP) is a synthetic organic compound that is widely used in scientific research applications. It is a versatile compound that has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. MBP is a colorless solid that is soluble in water and organic solvents. It is a relatively stable compound with a boiling point of 230°C and a melting point of 147°C.

Scientific Research Applications

1. Crystal Structure and Antitumor Activity

  • Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate derivatives have been synthesized and characterized for their crystal structures and antitumor activity. Compounds in this category, including similar pyrazole derivatives, showed selective cytotoxicity against certain tumor cell lines without affecting normal liver cells, indicating potential in cancer research (Huang et al., 2017).

2. Hydrogen-Bonded Structures

  • Research on pyrazole derivatives, including those structurally related to methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, has revealed insights into hydrogen-bonded chains and sheets, which are significant for understanding molecular interactions and designing new materials (Portilla et al., 2007).

3. Synthesis and Spectral Investigations

  • The compound has been studied for its structural and spectral characteristics. Research in this area focuses on its synthesis and the theoretical investigation of its molecular properties, which is crucial for the development of new pharmaceuticals and materials (Viveka et al., 2016).

4. Insecticidal Activities

  • Novel pyrazole derivatives have been synthesized and evaluated for their insecticidal activities. Some of these compounds, including those related to methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, exhibited effective control against certain insects, indicating potential applications in pest management (Qi et al., 2014).

5. Nonaqueous Diazotization

  • Research has explored the nonaqueous diazotization of pyrazole-carboxylate esters, a process relevant to the synthesis and modification of compounds including methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. These findings are significant for organic synthesis and pharmaceutical development (Beck et al., 1987).

6. Coordination Complexes

  • Studies on pyrazole-dicarboxylate acid derivatives, closely related to the chemical structure of interest, have led to the development of mononuclear coordination complexes. These findings are crucial for material science and catalysis (Radi et al., 2015).

properties

IUPAC Name

methyl 5-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKDOWUUBOZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CCCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130823
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

CAS RN

1434142-09-2
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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